molecular formula C9H14O3 B8618693 6-Ethoxy-3-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde CAS No. 63305-49-7

6-Ethoxy-3-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde

Cat. No. B8618693
Key on ui cas rn: 63305-49-7
M. Wt: 170.21 g/mol
InChI Key: FLZMGRDESPZSFB-UHFFFAOYSA-N
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Patent
US04225514

Procedure details

Monomeric glyoxal was generated by heating a mixture of 8.0 g. of glyoxal hydrate (0.117 mol. of monomer) and 48.0 g. of phosphorus pentoxide over a gentle flame over 35 minutes. The liberated monomer was bubbled (argon stream) into 4.8 g. (0.04 mol) of 1-ethoxy-1,3-pentadiene (purity 92.3%) at 120°. After all the monomer had been generated, the solution was heated at 120° for an additional 45 minutes. Distillation afforded 1.32 g. of the pyran (b0.07 =56°, purity 91%) and 1.86 g. of recovered diene (yield based on diene-32%, based on glyoxal=6.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
glyoxal hydrate
Quantity
0.117 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-ethoxy-1,3-pentadiene
Quantity
0.04 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=[O:4])=[O:2].O.C(C=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[CH2:24]([O:26][CH:27]=[CH:28][CH:29]=[CH:30][CH3:31])[CH3:25].O1C=CC=CC1>>[CH3:31][CH:30]1[CH:29]=[CH:28][CH:27]([O:26][CH2:24][CH3:25])[O:2][CH:1]1[CH:3]=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Step Two
Name
glyoxal hydrate
Quantity
0.117 mol
Type
reactant
Smiles
O.C(=O)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Four
Name
1-ethoxy-1,3-pentadiene
Quantity
0.04 mol
Type
reactant
Smiles
C(C)OC=CC=CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC=CC=C1
Step Six
Name
diene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
ADDITION
Type
ADDITION
Details
a mixture of 8.0 g
CUSTOM
Type
CUSTOM
Details
The liberated monomer was bubbled (argon stream) into 4.8 g
CUSTOM
Type
CUSTOM
Details
at 120°
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at 120° for an additional 45 minutes
Duration
45 min
DISTILLATION
Type
DISTILLATION
Details
Distillation
CUSTOM
Type
CUSTOM
Details
afforded 1.32 g

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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